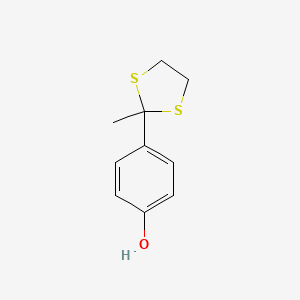

4-(2-Methyl-1,3-dithiolan-2-yl)phenol

Description

BenchChem offers high-quality 4-(2-Methyl-1,3-dithiolan-2-yl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Methyl-1,3-dithiolan-2-yl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(2-methyl-1,3-dithiolan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12OS2/c1-10(12-6-7-13-10)8-2-4-9(11)5-3-8/h2-5,11H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTPANKHZSIPRCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(SCCS1)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00176557 | |

| Record name | Phenol, p-(2-methyl-1,3-dithiolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00176557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22068-57-1 | |

| Record name | Phenol, p-(2-methyl-1,3-dithiolan-2-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022068571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, p-(2-methyl-1,3-dithiolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00176557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is 4-(2-Methyl-1,3-dithiolan-2-yl)phenol?

An In-Depth Technical Guide to 4-(2-Methyl-1,3-dithiolan-2-yl)phenol

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-(2-Methyl-1,3-dithiolan-2-yl)phenol, a key intermediate in synthetic organic chemistry. The document is intended for researchers, scientists, and professionals in drug development. It details the compound's chemical properties, a robust synthesis protocol, and methods for its characterization. Furthermore, this guide explores the strategic application of the 1,3-dithiolane moiety as a protecting group for the carbonyl function of 4-hydroxyacetophenone, enabling selective modifications at the phenolic hydroxyl group. A detailed deprotection protocol to regenerate the ketone is also provided. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and practical utility.

Introduction and Core Concepts

4-(2-Methyl-1,3-dithiolan-2-yl)phenol is a bifunctional organic molecule that combines the chemical reactivity of a phenol with the stability of a dithioacetal. The latter, specifically a 1,3-dithiolane, serves as a robust protecting group for a ketone. The strategic importance of this compound lies in its ability to mask the electrophilic carbonyl carbon of its precursor, 4-hydroxyacetophenone, thereby allowing for selective chemical transformations at the nucleophilic phenolic hydroxyl group.

The 1,3-dithiolane group is highly stable under both acidic and basic conditions, which is a significant advantage over other carbonyl protecting groups like acetals and ketals that are acid-labile.[1] This stability allows for a broad range of reactions to be performed on the phenol moiety without affecting the protected ketone. The subsequent removal of the dithiolane group to regenerate the carbonyl function can be achieved under specific, mild oxidative or hydrolytic conditions.[2][3] This protection-deprotection strategy is a cornerstone of multi-step organic synthesis, particularly in the preparation of complex molecules and pharmaceutical intermediates.

Physicochemical and Spectroscopic Profile

The structural and electronic properties of 4-(2-Methyl-1,3-dithiolan-2-yl)phenol dictate its reactivity and analytical characteristics.

Chemical Properties

A summary of the key chemical properties for 4-(2-Methyl-1,3-dithiolan-2-yl)phenol is presented in Table 1.

| Property | Value |

| Molecular Formula | C₁₀H₁₂OS₂ |

| Molecular Weight | 212.33 g/mol |

| Appearance | Expected to be a white to off-white solid |

| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, EtOAc, Acetone); Insoluble in water |

| SMILES | CC1(SCCSC1)C2=CC=C(O)C=C2 |

| InChI | InChI=1S/C10H12OS2/c1-10(12-4-5-13-10)8-2-6-9(11)7-3-8/h2-3,6-7,11H,4-5H2,1H3 |

Predicted Spectroscopic Data

The characterization of 4-(2-Methyl-1,3-dithiolan-2-yl)phenol relies on standard spectroscopic techniques. The expected data are summarized in Table 2.

| Technique | Expected Data |

| ¹H NMR | δ (ppm): ~1.8 (s, 3H, -CH₃), ~3.4-3.6 (m, 4H, -SCH₂CH₂S-), ~5.0-6.0 (br s, 1H, -OH), ~6.8 (d, 2H, Ar-H), ~7.4 (d, 2H, Ar-H) |

| ¹³C NMR | δ (ppm): ~28 (-CH₃), ~40 (-SCH₂CH₂S-), ~75 (quaternary C), ~115 (Ar-C), ~128 (Ar-C), ~135 (Ar-C), ~155 (Ar-C-OH) |

| IR (Infrared) | ν (cm⁻¹): ~3300-3500 (br, O-H stretch), ~2900-3000 (C-H stretch), ~1600, 1500 (C=C aromatic stretch), ~1250 (C-O stretch), ~600-700 (C-S stretch) |

| Mass Spec. (EI) | m/z: 212 (M⁺), 179 ([M-SH]⁺), 151 ([M-C₂H₄S]⁺), 136 ([M-C₂H₄S₂]⁺), 121 ([M-C₂H₄S₂-CH₃]⁺) |

Synthesis and Experimental Protocol

The synthesis of 4-(2-Methyl-1,3-dithiolan-2-yl)phenol is a straightforward acid-catalyzed thioacetalization of 4-hydroxyacetophenone.[2]

Synthesis Workflow

The logical flow of the synthesis is depicted in the following diagram.

Caption: Workflow for the synthesis of 4-(2-Methyl-1,3-dithiolan-2-yl)phenol.

Step-by-Step Protocol

This protocol is designed to be self-validating through in-process checks and clear endpoints.

-

Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add 4-hydroxyacetophenone (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous dichloromethane (CH₂Cl₂).

-

Addition of Thiol: Add 1,2-ethanedithiol (1.1 eq) to the solution via syringe.

-

Catalyst Addition: Cool the mixture to 0 °C in an ice bath. Add a catalytic amount of a Lewis acid, such as boron trifluoride diethyl etherate (BF₃·OEt₂) (0.1 eq), dropwise. The choice of a Lewis acid is critical as it efficiently activates the carbonyl group towards nucleophilic attack by the thiol.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material (4-hydroxyacetophenone).

-

Quenching: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This neutralizes the acid catalyst.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (3x).

-

Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure 4-(2-Methyl-1,3-dithiolan-2-yl)phenol.

Applications in Synthetic Chemistry

The primary utility of 4-(2-Methyl-1,3-dithiolan-2-yl)phenol is as a protected intermediate.

Protection of a Ketone for Phenolic Functionalization

With the ketone group masked, the phenolic -OH group is available for various transformations, including:

-

Alkylation: Reaction with alkyl halides under basic conditions to form ethers.

-

Acylation: Reaction with acyl chlorides or anhydrides to form esters.

-

Electrophilic Aromatic Substitution: The phenol is an activated ring, allowing for further substitution.

This strategy is invaluable in the synthesis of natural products and pharmaceuticals where selective functionalization is required.

Deprotection Protocol

The regeneration of the ketone from the dithiolane is a critical step. Mild oxidative methods are often preferred to avoid harsh conditions that could affect other functional groups.[2][4]

Deprotection Workflow

The logical flow for the deprotection is outlined below.

Caption: Workflow for the deprotection of the dithiolane group.

Step-by-Step Deprotection Protocol

This protocol utilizes a mild and environmentally friendly system.[5]

-

Preparation: In a round-bottom flask, dissolve 4-(2-Methyl-1,3-dithiolan-2-yl)phenol (1.0 eq) in an aqueous solution of sodium dodecyl sulfate (SDS).

-

Catalyst Addition: Add a catalytic amount of iodine (I₂) (5 mol%).

-

Oxidant Addition: To the stirring mixture, add 30% aqueous hydrogen peroxide (H₂O₂) (2-3 eq) dropwise. The iodine activates the H₂O₂ for the oxidative cleavage of the C-S bonds.

-

Reaction Monitoring: Stir at room temperature for 30-60 minutes. Monitor the reaction by TLC until the starting material is consumed.

-

Workup: Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine.

-

Extraction: Extract the mixture with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the deprotected 4-hydroxyacetophenone.

Safety and Handling

-

1,2-Ethanedithiol: Has a strong, unpleasant odor. All manipulations should be performed in a well-ventilated fume hood. It is toxic and an irritant.

-

Lewis Acids (e.g., BF₃·OEt₂): Are corrosive and moisture-sensitive. Handle under an inert atmosphere.

-

Solvents (e.g., CH₂Cl₂): Are volatile and potentially carcinogenic. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

4-(2-Methyl-1,3-dithiolan-2-yl)phenol is a valuable synthetic intermediate whose utility is derived from the robust nature of the dithiolane protecting group. The synthetic and deprotection protocols outlined in this guide are reliable, scalable, and utilize readily available reagents. The principles of carbonyl protection and deprotection are fundamental to modern organic synthesis, and the strategic use of this compound can significantly streamline the synthesis of complex molecules with phenolic moieties.

References

- Jin, Y.-S., et al. (2011). Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. Asian Journal of Chemistry, 23(3), 1117-1119.

- Krishnaveni, N. S., Surendra, K., Nageswar, Y. V. D., & Rao, K. R. (2003). An efficient and convenient procedure for the hydrolysis of thioacetals/thioketals to the corresponding carbonyl compounds. Synthesis, 2003(15), 2295-2297.

-

Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. [Link]

- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

-

The Good Scents Company. (n.d.). 2-methyl-1,3-dithiolane. [Link]

- Wynberg, H., Emerson, D. W., & Huurdeman, W. F. J. (1974). U.S. Patent No. 3,794,669. Washington, DC: U.S.

-

NIST. (n.d.). 4'-Hydroxyacetophenone. In NIST Chemistry WebBook. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]

- 3. asianpubs.org [asianpubs.org]

- 4. researchgate.net [researchgate.net]

- 5. A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System [organic-chemistry.org]

A Technical Guide to the Chemoselective Protection of Phenolic Ketones Using 1,2-Ethanedithiol

This guide provides an in-depth exploration of the 1,2-ethanedithiol protection of ketones, with a specific focus on substrates containing a phenolic hydroxyl group. It is designed for researchers, medicinal chemists, and process development professionals who require a robust and chemoselective method for carbonyl protection in multi-step organic synthesis. We will delve into the underlying mechanism, practical experimental protocols, the rationale behind procedural choices, and methods for subsequent deprotection.

Strategic Imperative: The Need for Carbonyl Protection

In the complex landscape of organic synthesis, particularly in the development of pharmaceuticals and fine chemicals, molecules often possess multiple reactive functional groups.[1][2] A common challenge arises with phenolic ketones, such as hydroxyacetophenones, which feature both a nucleophilic hydroxyl group and an electrophilic carbonyl center.[3] To perform selective transformations on other parts of the molecule—for instance, reactions involving strong bases, nucleophiles, or reducing agents—it is often essential to temporarily mask the highly reactive ketone functionality.[4][5]

While oxygen-based acetals are common protecting groups, their lability under acidic conditions can be a significant drawback.[4] Thioacetals, specifically the 1,3-dithiolanes formed from 1,2-ethanedithiol, offer a superior alternative due to their remarkable stability across a wide range of reaction conditions, including strongly basic and acidic environments, as well as their resistance to many oxidizing and reducing agents.[4][6] This stability makes them an indispensable tool for enabling complex synthetic routes that would otherwise be unfeasible.

The Mechanism of 1,3-Dithiolane Formation

The formation of a 1,3-dithiolane is an acid-catalyzed process involving the reaction of a ketone with 1,2-ethanedithiol.[7][8][9] The reaction proceeds through a series of equilibrium steps. Understanding this mechanism is key to optimizing reaction conditions and ensuring high yields.

The key steps are as follows:

-

Carbonyl Activation: A Brønsted or Lewis acid catalyst protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon.

-

Hemithioacetal Formation: A sulfur atom from 1,2-ethanedithiol acts as a nucleophile, attacking the activated carbonyl carbon. A subsequent proton transfer results in a neutral hemithioacetal intermediate.

-

Water Elimination: The hydroxyl group of the hemithioacetal is protonated by the acid catalyst, converting it into a good leaving group (H₂O). The departure of water generates a resonance-stabilized carbocation (a sulfonium ion).

-

Intramolecular Cyclization: The second thiol group within the same molecule attacks the carbocation in an intramolecular fashion, forming the five-membered 1,3-dithiolane ring.

-

Catalyst Regeneration: A final deprotonation step releases the product and regenerates the acid catalyst, allowing it to continue the cycle.

A critical aspect of this process is the removal of water as it is formed. According to Le Châtelier's principle, removing a product drives the equilibrium toward the formation of more products, ensuring the reaction proceeds to completion.[10] This is typically achieved by azeotropic distillation using a Dean-Stark apparatus.

Field Insight: Achieving Chemoselectivity with Phenolic Ketones

The primary challenge with phenolic ketones is preventing undesired reactions at the phenolic hydroxyl group. Fortunately, the thioacetalization reaction is highly chemoselective for the ketone. This selectivity is rooted in the fundamental difference in reactivity between the functional groups under acidic conditions:

-

Ketone: The carbonyl group is readily activated by an acid catalyst, making it a potent electrophile.

-

Phenol: The phenolic hydroxyl group is a weak nucleophile and its lone pairs are delocalized into the aromatic ring. While it can be protonated, it does not readily participate in the reaction.

-

Thiol: The thiol groups of 1,2-ethanedithiol are excellent nucleophiles, significantly more so than the neutral hydroxyl group of the phenol, and they readily attack the activated carbonyl.

Therefore, the reaction proceeds selectively at the ketone, leaving the phenolic -OH group intact. This inherent selectivity is a cornerstone of the method's utility.

Experimental Protocol: Protection of 4-Hydroxyacetophenone

This section provides a reliable, step-by-step methodology for the protection of a representative phenolic ketone.

Objective: To synthesize 2-(4-hydroxyphenyl)-2-methyl-1,3-dithiolane.

Materials & Equipment:

-

Reagents: 4-Hydroxyacetophenone, 1,2-ethanedithiol (1.1-1.2 equivalents), p-Toluenesulfonic acid monohydrate (PTSA, 0.02-0.05 equivalents), Toluene (anhydrous), Saturated sodium bicarbonate solution (NaHCO₃), Brine, Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Equipment: Round-bottom flask, Dean-Stark trap, reflux condenser, magnetic stirrer/hotplate, separatory funnel, rotary evaporator.

Step-by-Step Procedure:

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxyacetophenone (e.g., 10.0 g, 73.4 mmol).

-

Reagent Addition: Add anhydrous toluene (100 mL), followed by 1,2-ethanedithiol (e.g., 7.4 mL, 88.1 mmol, 1.2 eq).[11][12] Finally, add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.28 g, 1.47 mmol, 0.02 eq).[13]

-

Reaction: Attach a Dean-Stark trap filled with toluene and a reflux condenser to the flask. Heat the mixture to reflux. The toluene-water azeotrope will collect in the trap, effectively removing water from the reaction.[10]

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting ketone spot is no longer visible. This typically takes 2-4 hours.

-

Workup: Once complete, allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize the acid catalyst. Follow with a wash of brine (1 x 50 mL).

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by recrystallization (e.g., from ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel to yield the pure 2-(4-hydroxyphenyl)-2-methyl-1,3-dithiolane.

Catalyst and Condition Selection

While PTSA in toluene is a classic choice, various acid catalysts can be employed, each offering potential advantages in terms of reaction time, yield, or milder conditions.[7] The choice of catalyst can be critical for sensitive substrates.

| Catalyst | Typical Loading | Solvent | Temp. (°C) | General Observations | References |

| p-Toluenesulfonic Acid (PTSA) | 0.02 - 1.0 eq | Toluene, CH₂Cl₂, CHCl₃ | Reflux | Standard, effective; requires water removal. | [13][14] |

| Iodine (I₂) / Alumina | Catalytic | CH₂Cl₂, neat | Room Temp. | Mild, neutral conditions, often high-yielding. | [7][15] |

| Yttrium Triflate (Y(OTf)₃) | Catalytic | Neat | Room Temp. | Highly chemoselective for aldehydes over ketones. | [7] |

| Tungstophosphoric Acid | Catalytic | Solvent-free or Pet. Ether | Room Temp. - Reflux | Highly effective and selective heterogeneous catalyst. | [7][15] |

| HClO₄-SiO₂ | Catalytic | Solvent-free | Room Temp. | Extremely efficient, reusable solid acid catalyst. | [7] |

The Final Step: Deprotection of the 1,3-Dithiolane

The robustness of the dithiolane group necessitates specific, often non-hydrolytic, conditions for its removal to regenerate the ketone.[6] Standard acidic hydrolysis is generally ineffective.[4] The choice of deprotection agent must be made carefully to ensure the integrity of the phenol and any other functional groups.

Common Deprotection Strategies:

-

Mercury(II) Salts: The most traditional method involves HgCl₂ in the presence of a buffer like CaCO₃ or CdCO₃ in aqueous acetonitrile.[4] This method is highly effective but suffers from the extreme toxicity of mercury salts, making it undesirable for large-scale or environmentally conscious synthesis.

-

Oxidative Cleavage: Reagents like N-bromosuccinimide (NBS) in aqueous acetone or periodic acid can cleave the dithiolane.[16] Conditions must be carefully controlled to avoid over-oxidation or reaction with the electron-rich phenolic ring.

-

Metal-Free Reagents: Systems like Chloramine-T or polyphosphoric acid have been developed as less toxic alternatives for cleaving thioacetals.[17][18]

A judicious selection of the deprotection method is paramount and should be tailored to the specific molecular context to maximize yield and purity of the final phenolic ketone.

Conclusion

The protection of a ketone as a 1,3-dithiolane using 1,2-ethanedithiol is a powerful and highly reliable strategy in organic synthesis. Its application to phenolic ketones is particularly valuable due to the reaction's high degree of chemoselectivity, leaving the phenolic hydroxyl group untouched. By understanding the reaction mechanism, carefully selecting the catalyst, and employing appropriate workup and deprotection procedures, chemists can effectively leverage this method to navigate complex synthetic pathways in drug discovery and materials science.

References

-

Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Thioacetal synthesis by thioacetalisation or 1,4-addition. Retrieved from [Link]

-

Ashenhurst, J. (n.d.). Reactions and Mechanisms. Master Organic Chemistry. Retrieved from [Link]

-

Ghosh, A. K., et al. (2024). One pot conversion of phenols and anilines to aldehydes and ketones exploiting α gem boryl carbanions. Nature Communications. Retrieved from [Link]

-

Wang, Y., et al. (2023). Controllable Synthesis of Thioacetals/Thioketals and β-Sulfanyl Ketones Mediated by Methanesulfonic Anhydride and Sulfuric Acid from Aldehyde/Acetone and Thiols. Molecules. Retrieved from [Link]

-

Kocieński, P. J. (2006). Developments in the Deprotection of Thioacetals. ResearchGate. Retrieved from [Link]

-

JoVE. (2026). Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. Journal of Visualized Experiments. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1,2-Ethanedithiol. PubChem. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1,2-Ethanedithiol. Retrieved from [Link]

-

Zhou, T., et al. (2022). Deacylative Thiolation by Redox-Neutral Aromatization-Driven C−C Fragmentation of Ketones. ACS Catalysis. Retrieved from [Link]

-

Wuts, P. G. M. (2025). Greene's Protective Groups in Organic Synthesis, 2 Volume Set (6th ed.). DOKUMEN.PUB. Retrieved from [Link]

-

Climent, M. J., et al. (2011). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews. Retrieved from [Link]

- Wynberg, H., et al. (1974). Process for converting oxathiolanes, dithiolanes and dithianes to aldehydes or ketones. U.S. Patent No. 3,794,669.

- CN101486631A. (2009). Method for converting mercaptal or thioketal into corresponding aldehyde or ketone by deprotection. Google Patents.

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

Wang, Y., et al. (2023). Controllable Synthesis of Thioacetals/Thioketals and β-Sulfanyl Ketones Mediated by Methanesulfonic Anhydride and Sulfuric Acid from Aldehyde/Acetone and Thiols. National Institutes of Health. Retrieved from [Link]

-

Bakr, M. A., et al. (2018). Chemoselective reaction of ethane-1,2-dithiol, hydrazines, and hydroxylamine onto γ-keto allyl phosphonates and phosphine oxides. ResearchGate. Retrieved from [Link]

-

Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis: Fifth Edition. ResearchGate. Retrieved from [Link]

-

Farmer, S. (2019). Acetals as Protecting Groups. Chemistry LibreTexts. Retrieved from [Link]

-

National Institutes of Health. (n.d.). A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Flavone. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis: The Power of 1,2-Ethanedithiol. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 1,3-dithiane and 1,3-dithiolane derivatives by tungstate sulfuric acid: Recyclable and green catalyst. Retrieved from [Link]

-

RSC Publishing. (n.d.). Reagents for the preparation and cleavage of 1,3-dithiolanes. Retrieved from [Link]

-

Firouzabadi, H., et al. (2000). Selective Deprotection of Thioacetals by MnO₂, BaMnO₄ and KMnO₄ in the Presence of Anhydrous AlCl₃ and FeCl₃ in Dry CH₃CN. Molecules. Retrieved from [Link]

-

Homework.Study.com. (n.d.). Treatment of a ketone or aldehyde with a thiol in the presence of an acid catalyst yields a.... Retrieved from [Link]

-

YouTube. (2020). Preparations of aldehydes and Ketones from 1,3-dithiane. Retrieved from [Link]

-

Wikipedia. (n.d.). Ethane-1,2-dithiol. Retrieved from [Link]

-

CEM Corporation. (n.d.). Protection and Deprotection. Retrieved from [Link]

-

Ali, M. H., & Gomes, M. G. (2005). A Simple and Efficient Heterogeneous Procedure for Thioacetalization of Aldehydes and Ketones. Synthesis. Retrieved from [Link]

-

Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley. Retrieved from [Link]

Sources

- 1. One pot conversion of phenols and anilines to aldehydes and ketones exploiting α gem boryl carbanions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Deacylative Thiolation by Redox-Neutral Aromatization-Driven C−C Fragmentation of Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]

- 8. mdpi.com [mdpi.com]

- 9. homework.study.com [homework.study.com]

- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 11. 1,2-Ethanedithiol | C2H6S2 | CID 10902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Ethane-1,2-dithiol - Wikipedia [en.wikipedia.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. researchgate.net [researchgate.net]

- 15. organic-chemistry.org [organic-chemistry.org]

- 16. mdpi.org [mdpi.org]

- 17. US3794669A - Process for converting oxathiolanes,dithiolanes and dithianes to aldehydes or ketones - Google Patents [patents.google.com]

- 18. CN101486631A - Method for converting mercaptal or thioketal into corresponding aldehyde or ketone by deprotection - Google Patents [patents.google.com]

Mechanism of 1,3-Dithiolane Formation with Lewis Acid Catalysis: A Guide to Core Principles and Practical Application

An In-Depth Technical Guide for Drug Development Professionals and Scientists

Abstract

The protection of carbonyl functionalities as 1,3-dithiolanes is a foundational strategy in multi-step organic synthesis, particularly within the pharmaceutical industry. This guide provides an in-depth examination of the Lewis acid-catalyzed mechanism for dithiolane formation. Moving beyond a simple procedural outline, we explore the catalytic cycle, the role of the Lewis acid in activating the carbonyl substrate, the key intermediates, and the factors governing reaction efficiency and selectivity. This document is intended for researchers, chemists, and drug development professionals seeking a deeper mechanistic understanding to optimize synthetic routes and troubleshoot experimental challenges.

Introduction: The Strategic Importance of the Dithiolane Protecting Group

In the complex landscape of natural product synthesis and active pharmaceutical ingredient (API) development, the selective masking of reactive functional groups is paramount. The carbonyl group, ubiquitous in synthetic intermediates, is highly susceptible to nucleophilic attack. The 1,3-dithiolane group serves as a robust shield, effectively protecting aldehydes and ketones from a wide array of reagents and reaction conditions, including organometallics, hydrides, and both acidic and basic environments.[1][2][3]

The formation of these cyclic thioacetals from a carbonyl compound and 1,2-ethanedithiol is most effectively achieved through catalysis. While Brønsted acids can be used, Lewis acids often provide superior catalytic efficiency, milder reaction conditions, and enhanced chemoselectivity, making them the catalysts of choice in modern synthetic applications.[3][4] This guide will dissect the mechanism through which these catalysts operate.

The Core Mechanism: A Step-by-Step Analysis

The conversion of a carbonyl compound to a 1,3-dithiolane in the presence of a Lewis acid (LA) and 1,2-ethanedithiol proceeds through a well-defined, multi-step pathway. The fundamental role of the Lewis acid is to function as an electrophile activator.[5]

Step 1: Activation of the Carbonyl Electrophile

The catalytic cycle begins with the coordination of the Lewis acid to the lone pair of electrons on the carbonyl oxygen.[5][6] This coordination withdraws electron density from the carbonyl group, rendering the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack. This activation step is critical for accelerating the reaction, especially for less reactive ketones.

Step 2: Nucleophilic Attack and Hemithioacetal Formation

One of the sulfur atoms of 1,2-ethanedithiol, acting as a soft nucleophile, attacks the activated carbonyl carbon. This results in the formation of a key intermediate: a hemithioacetal. This intermediate contains both a hydroxyl group and a thioether linkage.

Step 3: Second Activation and Intramolecular Cyclization

The Lewis acid then coordinates to the newly formed hydroxyl group. This transforms the hydroxyl into a good leaving group (e.g., H₂O-LA). Subsequently, the second sulfur atom of the dithiol executes an intramolecular nucleophilic attack on the carbon, displacing the activated hydroxyl group and closing the five-membered ring.

Step 4: Catalyst Regeneration

The final step involves the elimination of water and the release of the Lewis acid, which regenerates the catalyst to participate in a new cycle. The removal of water from the reaction mixture is often crucial to drive the equilibrium towards the product.

The complete catalytic mechanism is visualized below.

Figure 1: The Lewis acid-catalyzed mechanism for 1,3-dithiolane formation.

The Choice of Lewis Acid: A Critical Experimental Parameter

The identity of the Lewis acid catalyst has a profound impact on reaction efficiency, substrate scope, and chemoselectivity. A variety of Lewis acids have been successfully employed, each with distinct advantages.[4]

| Lewis Acid Catalyst | Typical Conditions | Key Advantages & Considerations |

| Boron Trifluoride Etherate (BF₃·OEt₂) ** | Catalytic amounts, CH₂Cl₂, 0 °C to RT | Widely used, highly effective, and commercially available.[7][8][9] Moisture sensitive. |

| Zinc Chloride (ZnCl₂) | Stoichiometric or catalytic, various solvents | Milder than BF₃·OEt₂, cost-effective. May require harsher conditions for ketones. |

| Titanium Tetrachloride (TiCl₄) | Stoichiometric or catalytic, CH₂Cl₂, low temp. | Very strong Lewis acid, effective for hindered ketones. Highly moisture sensitive. |

| Yttrium Triflate (Y(OTf)₃) | Catalytic, solvent-free or organic solvent | Recyclable catalyst, highly chemoselective for aldehydes over ketones.[4] |

| Molecular Iodine (I₂) | Catalytic, mild conditions | Inexpensive, metal-free, and tolerant of many functional groups.[4] |

| Copper(II) bis(dodecyl sulfate) [Cu(DS)₂] ** | Catalytic, water, RT | Acts as a Lewis acid-surfactant, enabling reaction in water.[4] |

Expert Insight: The choice of catalyst is not arbitrary. For a sensitive substrate with multiple functional groups, a milder, highly chemoselective catalyst like Y(OTf)₃ is preferable to a strong, less discriminating one like TiCl₄.[4] Conversely, for a sterically hindered and unreactive ketone, a powerful Lewis acid may be necessary to achieve a reasonable reaction rate.

Kinetic vs. Thermodynamic Control

In some systems, the reaction pathway can be influenced by kinetic versus thermodynamic control.[10][11]

-

Kinetic Control: Favored at lower temperatures and shorter reaction times, this regime yields the product that is formed fastest (i.e., via the lowest activation energy barrier).[12]

-

Thermodynamic Control: Favored at higher temperatures and longer reaction times, this allows the reaction to reach equilibrium, resulting in a predominance of the most stable product.[12][13]

While often the kinetic and thermodynamic products are the same in simple dithiolane formations, this concept becomes critical in substrates with multiple carbonyls of differing reactivity or in complex stereochemical settings. Understanding this principle allows the scientist to manipulate reaction conditions to favor the desired isomer or product.

Figure 2: Energy profile diagram for a reaction under kinetic vs. thermodynamic control.

Standard Experimental Protocol

This protocol provides a representative, self-validating workflow for the protection of an aldehyde using BF₃·OEt₂ as the catalyst. The rationale for each step is included to ensure trustworthiness and adaptability.

Objective: To protect 4-nitrobenzaldehyde as its 1,3-dithiolane derivative.

Materials:

-

4-Nitrobenzaldehyde (1.0 eq)

-

1,2-Ethanedithiol (1.2 eq)

-

Boron trifluoride diethyl etherate (BF₃·OEt₂) (0.1 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reactor Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-nitrobenzaldehyde.

-

Rationale: Anhydrous conditions are crucial as the Lewis acid catalyst and intermediates are moisture-sensitive. Water can quench the catalyst and lead to side reactions.

-

-

Solvent and Reagent Addition: Dissolve the aldehyde in anhydrous DCM. Cool the solution to 0 °C using an ice bath. Add 1,2-ethanedithiol via syringe.

-

Rationale: Cooling the reaction mixture controls the initial exothermic reaction and minimizes potential side-product formation.

-

-

Catalyst Addition: Slowly add BF₃·OEt₂ dropwise to the stirred solution at 0 °C.

-

Rationale: Slow, dropwise addition prevents a rapid, uncontrolled reaction and ensures efficient mixing.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Rationale: TLC is a critical self-validating step to confirm reaction completion and avoid unnecessary heating or extended reaction times, which could lead to degradation.

-

-

Quenching: Upon completion, carefully quench the reaction by slowly adding saturated NaHCO₃ solution.

-

Rationale: The basic bicarbonate solution neutralizes the acidic catalyst and any acidic byproducts, stopping the reaction.

-

-

Workup and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine.

-

Rationale: The washes remove water-soluble impurities and residual salts. The brine wash helps to break any emulsions and begins the drying process.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Rationale: Complete removal of water is necessary before solvent evaporation to prevent hydrolysis of the product.

-

-

Purification: Purify the crude product by column chromatography on silica gel or recrystallization to yield the pure 1,3-dithiolane.

-

Rationale: Purification ensures the final product meets the high-purity standards required for subsequent synthetic steps in drug development.

-

Conclusion

The Lewis acid-catalyzed formation of 1,3-dithiolanes is a powerful and reliable method for the protection of carbonyl compounds. A thorough understanding of the underlying mechanism—from carbonyl activation to the nuances of catalyst choice and reaction control—empowers the synthetic chemist to design more efficient, robust, and selective synthetic strategies. By applying the principles and protocols outlined in this guide, researchers can leverage this essential transformation with greater confidence and success in the pursuit of complex molecular targets.

References

-

Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. Retrieved from [Link]

-

MDPI. (2024, March 6). Progress in Lewis-Acid-Templated Diels–Alder Reactions. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Synthesis of functional 1,2-dithiolanes from 1,3-bis-tert-butyl thioethers. Retrieved from [Link]

-

Wikipedia. (n.d.). Lewis acid catalysis. Retrieved from [Link]

-

University of Salento. (n.d.). Lewis Acid catalysis in the Synthesis of Small Molecules: Carbon-Nitrogen bond formation. Retrieved from [Link]

-

YouTube. (2019, August 6). 01.07 Lewis Acid Catalysis. Retrieved from [Link]

-

Shandong Heyi Gas Co., Ltd. (2025, March 11). What is Boron Trifluoride Diethyl Etherate and its applications?. Retrieved from [Link]

-

PubMed. (2011, July). 1-Oxo-1,3-dithiolanes--synthesis and stereochemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, February 12). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]

-

MedCrave online. (2019, January 21). Boron trifluoride etherate in organic synthesis. Retrieved from [Link]

-

Imperial College London. (2016, November). An Introduction to Reaction Stereoelectronics LECTURE 3 Stereoelectronics of Transition States – Kinetic vs Thermodynamic Control. Retrieved from [Link]

-

ACS Publications. (n.d.). Oxidative hydrolysis of 1,3-dithiane derivatives to carbonyl compounds using N-halosuccinimide reagents. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate. Retrieved from [Link]

-

Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Synthesis of Diiron(I) Dithiolato Carbonyl Complexes. Retrieved from [Link]

-

Wikipedia. (n.d.). Boron trifluoride etherate. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, March 16). 1.2: Lewis Acid-Assisted Lewis Acid (LLA). Retrieved from [Link]

-

ResearchGate. (2025, November 20). (PDF) Boron trifluoride etherate in organic synthesis. Retrieved from [Link]

-

YouTube. (2020, October 27). Kinetic vs Thermodynamic Control--Conjugated Systems. Retrieved from [Link]

-

YouTube. (2023, January 20). Synthesis & Characterization Of 1,2-Dithiolane Modified Self-Assembling Peptides l Protocol Preview. Retrieved from [Link]

-

Second Military Medical University. (n.d.). Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Boron trifluoride etherate – Knowledge and References. Retrieved from [Link]

-

Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction - Rate Processes In Chemical Reactions Kinetics And Equilibrium - MCAT Content. Retrieved from [Link]

-

YouTube. (2019, January 2). stereochemistry of the diene and dienophile. Retrieved from [Link]

-

eScholarship.org. (n.d.). The Chemistry of 1,2-Dithiolane (Trimethylene Disulfide) As a Model for the Primary Quantum Conversion Act in Photosynthesis. Retrieved from [Link]

-

MDPI. (n.d.). 1,3-Dithiolane as a Privileged Scaffold in Bioactive Derivatives: Chiral Resolution and Assignment of Absolute Configuration. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Retrieved from [Link]

-

University of Rochester. (n.d.). Protecting Groups. Retrieved from [Link]

Sources

- 1. Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. asianpubs.org [asianpubs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]

- 5. youtube.com [youtube.com]

- 6. Lewis acid catalysis - Wikipedia [en.wikipedia.org]

- 7. What is Boron Trifluoride Diethyl Etherate and its applications? - Shandong Heyi Gas Co., Ltd. [heyigasglobal.com]

- 8. Boron trifluoride etherate in organic synthesis - MedCrave online [medcraveonline.com]

- 9. Boron trifluoride etherate - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. jackwestin.com [jackwestin.com]

- 12. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]

- 13. imperial.ac.uk [imperial.ac.uk]

A Comprehensive Technical Guide to the Synthesis and Characterization of 4-(2-Methyl-1,3-dithiolan-2-yl)phenol

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Phenolic Building Block

4-(2-Methyl-1,3-dithiolan-2-yl)phenol is a bifunctional organic molecule of significant interest in medicinal chemistry and materials science. It incorporates a phenolic hydroxyl group, a well-known pharmacophore and a versatile handle for further chemical modification, and a dithiolane moiety, which serves as a protected form of a ketone. This dithiolane group is stable under a variety of reaction conditions but can be readily converted back to the parent ketone, making this compound a valuable intermediate for the synthesis of more complex molecular architectures.

This guide provides a detailed exploration of the synthesis and comprehensive characterization of 4-(2-Methyl-1,3-dithiolan-2-yl)phenol, offering field-proven insights into the rationale behind the experimental methodologies.

Synthesis of 4-(2-Methyl-1,3-dithiolan-2-yl)phenol: A Robust and Efficient Protocol

The most direct and widely employed method for the synthesis of 1,3-dithiolanes is the acid-catalyzed reaction of a carbonyl compound with 1,2-ethanedithiol.[1][2][3] This approach is highly efficient for the protection of ketones and aldehydes.

Reaction Scheme

The synthesis of 4-(2-Methyl-1,3-dithiolan-2-yl)phenol is achieved through the reaction of 4-hydroxyacetophenone with 1,2-ethanedithiol in the presence of an acid catalyst.

Caption: Synthesis of 4-(2-Methyl-1,3-dithiolan-2-yl)phenol.

Experimental Protocol

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-hydroxyacetophenone (1.0 eq), 1,2-ethanedithiol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq).

-

Solvent Addition: Add a suitable solvent, such as toluene, to the flask. The solvent should be capable of forming an azeotrope with water to facilitate its removal.

-

Reaction Execution: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap. The reaction is typically complete within several hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure 4-(2-Methyl-1,3-dithiolan-2-yl)phenol.

Rationale for Experimental Choices:

-

Dean-Stark Apparatus: The formation of the dithiolane is a reversible reaction. The removal of water, a byproduct of the reaction, drives the equilibrium towards the product side, ensuring a high yield.[1]

-

Acid Catalyst: A Brønsted or Lewis acid is required to activate the carbonyl group of the 4-hydroxyacetophenone, making it more susceptible to nucleophilic attack by the sulfur atoms of 1,2-ethanedithiol.[2][3] p-Toluenesulfonic acid is a common and effective choice.

-

Purification: Column chromatography is a standard and effective method for purifying organic compounds, ensuring the removal of any unreacted starting materials and byproducts.

Physicochemical Properties

A summary of the key physicochemical properties of 4-(2-Methyl-1,3-dithiolan-2-yl)phenol is presented in the table below.

| Property | Value | Source |

| CAS Number | 22068-57-1 | [4] |

| Molecular Formula | C₁₀H₁₂OS₂ | [4] |

| Molecular Weight | 212.33 g/mol | Calculated |

| Appearance | White to off-white solid | Expected |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone); Insoluble in water. | Expected |

Spectroscopic Characterization

Comprehensive spectroscopic analysis is essential to confirm the structure and purity of the synthesized 4-(2-Methyl-1,3-dithiolan-2-yl)phenol.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Expected ¹H NMR Data (in CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.30 | Doublet | 2H | Ar-H (ortho to dithiolane) |

| ~6.80 | Doublet | 2H | Ar-H (ortho to -OH) |

| ~5.00 | Singlet | 1H | Ar-OH |

| ~3.40 | Multiplet | 4H | -S-CH₂-CH₂-S- |

| ~1.90 | Singlet | 3H | -CH₃ |

Rationale for Expected Chemical Shifts:

-

Aromatic Protons: The protons on the aromatic ring will appear as two doublets due to their coupling with each other. The protons ortho to the electron-donating hydroxyl group are expected to be more shielded and thus appear at a higher field (~6.80 ppm) compared to the protons ortho to the dithiolane group (~7.30 ppm).

-

Phenolic Proton: The chemical shift of the phenolic proton can vary depending on the concentration and solvent but is typically a broad singlet around 5.00 ppm.

-

Dithiolane Protons: The four protons of the ethylene bridge in the dithiolane ring are chemically equivalent and are expected to appear as a multiplet around 3.40 ppm.

-

Methyl Protons: The three protons of the methyl group are equivalent and will appear as a sharp singlet at a higher field (~1.90 ppm).

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.

Expected ¹³C NMR Data (in CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~155.0 | C-OH (aromatic) |

| ~135.0 | C-dithiolane (aromatic) |

| ~128.0 | CH (aromatic) |

| ~115.0 | CH (aromatic) |

| ~65.0 | C-S (dithiolane) |

| ~40.0 | -S-CH₂-CH₂-S- |

| ~30.0 | -CH₃ |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Data (KBr pellet, cm⁻¹):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad, Strong | O-H stretch (phenolic) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2980-2850 | Medium | C-H stretch (aliphatic) |

| 1610, 1500 | Strong | C=C stretch (aromatic) |

| 1250 | Strong | C-O stretch (phenol) |

| 700-600 | Medium | C-S stretch |

Rationale for Expected Absorptions:

-

The broad absorption in the 3400-3200 cm⁻¹ region is characteristic of the hydrogen-bonded O-H stretching of the phenolic group.[5]

-

The presence of both aromatic and aliphatic C-H stretches confirms the presence of both the phenyl ring and the methyl/dithiolane groups.

-

The strong absorptions in the 1610-1500 cm⁻¹ range are indicative of the aromatic C=C bond vibrations.

-

The C-S stretching vibration typically appears in the fingerprint region and can be used to confirm the presence of the dithiolane ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectrometry Data (EI):

| m/z | Interpretation |

| 212 | [M]⁺ (Molecular ion) |

| 153 | [M - S-CH₂-CH₂]⁺ |

| 121 | [M - C₂H₄S₂]⁺ |

| 77 | [C₆H₅]⁺ |

The fragmentation pattern will be dominated by the loss of fragments from the dithiolane ring, providing further confirmation of the structure.

Self-Validating Experimental Workflow

The described protocols form a self-validating system for the synthesis and characterization of 4-(2-Methyl-1,3-dithiolan-2-yl)phenol.

Caption: Self-validating workflow for synthesis and characterization.

This workflow ensures that the synthesized compound is of high purity and its identity is unequivocally confirmed through multiple, independent analytical techniques. Any discrepancies in the data would trigger a re-evaluation of the synthesis or purification steps.

Conclusion

This technical guide has outlined a robust and reliable methodology for the synthesis and comprehensive characterization of 4-(2-Methyl-1,3-dithiolan-2-yl)phenol. By following the detailed protocols and understanding the rationale behind the experimental choices, researchers can confidently prepare this valuable building block for their synthetic endeavors. The presented spectroscopic data, while predictive, is based on well-established principles and provides a clear benchmark for the successful characterization of the target molecule.

References

-

2-methyl-1,3-dithiolane, 5616-51-3 - The Good Scents Company. Available at: [Link]

-

Arnold, D. P., & McMurtrie, J. C. (2009). 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenyl-ethanol. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o225. Available at: [Link]

-

2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol - National Center for Biotechnology Information. Available at: [Link]

-

Arnold, D. P., & McMurtrie, J. C. (2009). 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o225. ResearchGate. Available at: [Link]

-

Synthesis of 2-methyl-2-phenyl-1,3-dithiolane - PrepChem.com. Available at: [Link]

-

1,3-Dithianes, 1,3-Dithiolanes - Organic Chemistry Portal. Available at: [Link]

-

Hudalla, C. A., & Vachet, R. W. (2018). Synthesis and Characterization of 1,2-Dithiolane Modified Self-Assembling Peptides. Journal of Visualized Experiments, (138), 57913. Available at: [Link]

-

(2-butyl-1,3-dithiolan-4-yl)methanol - Chemical Synthesis Database. Available at: [Link]

-

2-Methyl-1,3-dithiolane, 99% - Fisher Scientific. Available at: [Link]

-

Fredes, C., et al. (2018). Isolation and Characterization of Phenolic Compounds and Anthocyanins from Murta (Ugni molinae Turcz.) Fruits. Assessment of Antioxidant and Antibacterial Activity. Molecules, 23(5), 1081. Available at: [Link]

-

Thioacetal synthesis by thioacetalisation or 1,4-addition - Organic Chemistry Portal. Available at: [Link]

-

4-(1,3-DITHIOLAN-2-YL)PHENOL | C9H10OS2 | MD Topology | NMR | X-Ray. Available at: [Link]

-

Screening and Characterization of Phenolic Compounds and Their Antioxidant Capacity in Different Fruit Peels - ResearchGate. Available at: [Link]

-

Controllable Synthesis of Thioacetals/Thioketals and β-Sulfanyl Ketones Mediated by Methanesulfonic Anhydride and Sulfuric Acid from Aldehyde/Acetone and Thiols - MDPI. Available at: [Link]

-

Controllable Synthesis of Thioacetals/Thioketals and β-Sulfanyl Ketones Mediated by Methanesulfonic Anhydride and Sulfuric Acid from Aldehyde/Acetone and Thiols - ResearchGate. Available at: [Link]

-

Extraction, Characterization, and Bioactivity of Phenolic Compounds—A Case on Hibiscus Genera - MDPI. Available at: [Link]

-

Acetal and Thioacetal Formation | Protecting Carbonyls in Organic Synthesis - YouTube. Available at: [Link]

-

Enantioselective synthesis of (thiolan-2-yl)diphenylmethanol and its application in asymmetric, catalytic sulfur ylide-mediated epoxidation - PubMed. Available at: [Link]

-

Supplementary Information - The Royal Society of Chemistry. Available at: [Link]

-

Identification and characterisation of phenolic compounds extracted from Moroccan olive mill wastewater - SciELO. Available at: [Link]

-

4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol - ResearchGate. Available at: [Link]

-

M. A. Marsini and T. R. R. Pettus The synthesis of polyhydric phenols (commonly known as “polyphenols”) with retention of th. Available at: [Link]

-

A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives - MDPI. Available at: [Link]

-

Thioacetal Explained: Definition, Examples, Practice & Video Lessons - Pearson. Available at: [Link]

-

Extraction and characterization of phenolic compounds and their potential antioxidant activities - PubMed. Available at: [Link]

-

Dithiolane quartets: thiol-mediated uptake enables cytosolic delivery in deep tissue - PMC. Available at: [Link]

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-(2-Methyl-1,3-dithiolan-2-yl)phenol

This technical guide provides a comprehensive analysis of the ¹H NMR spectrum of 4-(2-Methyl-1,3-dithiolan-2-yl)phenol. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document will delve into the theoretical underpinnings of the expected spectrum, a detailed interpretation of the chemical shifts and coupling patterns, and a practical protocol for acquiring high-quality data.

Introduction: The Structural Significance of 4-(2-Methyl-1,3-dithiolan-2-yl)phenol

4-(2-Methyl-1,3-dithiolan-2-yl)phenol is a molecule of interest in various chemical research areas, including organic synthesis and medicinal chemistry. The dithiolane moiety serves as a protective group for the carbonyl functionality of the precursor, 4-hydroxyacetophenone. Understanding its ¹H NMR spectrum is crucial for verifying its synthesis, assessing its purity, and studying its chemical behavior. This guide will provide the foundational knowledge to confidently interpret its spectral data.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The ¹H NMR spectrum of 4-(2-Methyl-1,3-dithiolan-2-yl)phenol is predicted to exhibit distinct signals corresponding to the different sets of protons in the molecule. The key to a successful interpretation lies in understanding how the electronic environment of each proton influences its chemical shift and how neighboring protons cause signal splitting (spin-spin coupling).

Molecular Structure and Proton Environments

To facilitate the spectral analysis, the protons in 4-(2-Methyl-1,3-dithiolan-2-yl)phenol are labeled as follows:

Caption: Molecular structure of 4-(2-Methyl-1,3-dithiolan-2-yl)phenol with proton labeling.

Based on the electronic environment and spin-spin coupling principles, the following signals are anticipated:

-

Aromatic Protons (Ha and Hb): The 4-hydroxyphenyl group will give rise to a characteristic AA'BB' system, which often appears as two doublets.

-

Ha protons (ortho to the dithiolane group): These protons are expected to appear as a doublet in the range of 7.2-7.4 ppm . Their proximity to the electron-withdrawing dithiolane group causes a downfield shift.

-

Hb protons (ortho to the hydroxyl group): These protons will also appear as a doublet, but at a slightly more upfield position, typically around 6.7-6.9 ppm , due to the electron-donating effect of the hydroxyl group.[1][2] The coupling constant (J-value) between Ha and Hb is expected to be in the range of 7-9 Hz, which is typical for ortho-coupling in benzene rings.

-

-

Methyl Protons (Hc): The three protons of the methyl group are chemically equivalent and are attached to a quaternary carbon. Therefore, they will appear as a sharp singlet . Their chemical shift is influenced by the two adjacent sulfur atoms and is predicted to be in the range of 1.7-1.9 ppm .

-

Dithiolane Ring Protons (Hd): The four protons on the dithiolane ring are chemically equivalent in a rapidly conformationally averaging system at room temperature. They are expected to appear as a singlet or a narrow multiplet around 3.3-3.5 ppm .[3] The sulfur atoms cause a significant downfield shift compared to a simple alkane.

-

Phenolic Proton (He): The hydroxyl proton is acidic and its chemical shift is highly dependent on the solvent, concentration, and temperature. It will typically appear as a broad singlet anywhere between 4-8 ppm . In some cases, if the sample is very pure and dry, coupling to the ortho aromatic protons may be observed.

Predicted ¹H NMR Data Summary

| Proton Label | Multiplicity | Predicted Chemical Shift (δ, ppm) | Integration |

| Ha | Doublet | 7.2 - 7.4 | 2H |

| Hb | Doublet | 6.7 - 6.9 | 2H |

| Hc | Singlet | 1.7 - 1.9 | 3H |

| Hd | Singlet/Multiplet | 3.3 - 3.5 | 4H |

| He (OH) | Broad Singlet | 4 - 8 | 1H |

Experimental Protocol for ¹H NMR Data Acquisition

To obtain a high-quality ¹H NMR spectrum of 4-(2-Methyl-1,3-dithiolan-2-yl)phenol, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

I. Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common first choice. If the compound has limited solubility, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) can be used. Note that the chemical shifts will vary slightly depending on the solvent.[4]

-

Sample Concentration: Weigh approximately 5-10 mg of 4-(2-Methyl-1,3-dithiolan-2-yl)phenol and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Internal Standard: Add a small amount of a suitable internal standard, such as tetramethylsilane (TMS), to the solution. TMS is the standard reference for ¹H NMR, with its signal defined as 0.00 ppm.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Ensure the solution height is at least 4 cm.

-

Filtration (Optional): If the solution is not clear, filter it through a small plug of glass wool in the Pasteur pipette to remove any particulate matter.

II. NMR Spectrometer Setup and Data Acquisition

The following steps outline a typical data acquisition workflow on a modern NMR spectrometer.

Caption: Experimental workflow for ¹H NMR data acquisition and processing.

-

Spectrometer Preparation: Ensure the spectrometer is properly tuned and the cryogens are at their operational levels.

-

Sample Insertion and Locking: Insert the NMR tube into the spinner and place it in the magnet. The spectrometer's lock system will use the deuterium signal from the solvent to stabilize the magnetic field.

-

Shimming: Adjust the shim coils to optimize the homogeneity of the magnetic field across the sample. This will result in sharp, symmetrical peaks.

-

Acquisition Parameters: Set the appropriate acquisition parameters, including:

-

Pulse Sequence: A standard single-pulse experiment is sufficient.

-

Spectral Width: Typically 12-16 ppm to ensure all signals are captured.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds to allow for full relaxation of the protons between scans.

-

Number of Scans: 8-16 scans are usually adequate for a sample of this concentration.

-

III. Data Processing

-

Fourier Transformation: The raw data (Free Induction Decay or FID) is converted into a frequency-domain spectrum using a Fourier transform.

-

Phase Correction: Manually or automatically adjust the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Correct the baseline of the spectrum to be flat.

-

Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

-

Integration: Integrate the area under each peak to determine the relative number of protons giving rise to each signal.

-

Peak Picking: Identify the precise chemical shift of each peak in the spectrum.

Trustworthiness and Self-Validation

The described protocol incorporates several self-validating steps to ensure the trustworthiness of the results:

-

Internal Standard: The use of TMS provides a reliable and universally accepted reference point.

-

Integration: The integral values should correspond to the number of protons in each environment (e.g., the ratio of integrals for the aromatic protons to the methyl protons should be 4:3). Any significant deviation could indicate the presence of impurities.

-

Coupling Constants: The measured J-values for the aromatic protons should be consistent with known values for ortho-coupling.

-

Reproducibility: Repeating the experiment with a freshly prepared sample should yield an identical spectrum, confirming the reliability of the method.

Conclusion

The ¹H NMR spectrum of 4-(2-Methyl-1,3-dithiolan-2-yl)phenol is a powerful tool for its structural confirmation and purity assessment. By understanding the predicted chemical shifts and coupling patterns, and by following a robust experimental protocol, researchers can confidently acquire and interpret high-quality spectral data. This guide provides the necessary theoretical framework and practical insights to effectively utilize ¹H NMR spectroscopy in the study of this and related molecules.

References

-

Arnold, D. P., & McMurtrie, J. C. (2009). 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol. Acta Crystallographica Section E: Crystallographic Communications, 66(Pt 1), o225. [Link]

-

Arnold, D. P., & McMurtrie, J. C. (2009). 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

ATB. (n.d.). 4-(1,3-DITHIOLAN-2-YL)PHENOL. [Link]

-

PrepChem. (n.d.). Synthesis of 2-methyl-2-phenyl-1,3-dithiolane. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]

-

Royal Society of Chemistry. (2022). Supplementary Information. [Link]

-

Angeles, E., et al. (2005). Synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol. Molbank, 2005(M400). [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Methyl-1,3-dithiolane. PubChem. [Link]

-

University College London. (n.d.). Chemical shifts. [Link]

-

Juaristi, E., & Cuevas, G. (2007). Stereoelectronic Interpretation for the Anomalous 1H NMR Chemical Shifts and One-Bond C–H Coupling Constants (Perlin Effects) in 1,3-Dioxanes, 1,3-Oxathianes, and 1,3-Dithianes. Spectroscopic and Theoretical Observations. Accounts of Chemical Research, 40(10), 961-970. [Link]

-

The Good Scents Company. (n.d.). 2-methyl-1,3-dithiolane. [Link]

-

National Center for Biotechnology Information. (2018). Synthesis and Characterization of 1,2-Dithiolane Modified Self-Assembling Peptides. [Link]

-

MDPI. (2023). Complementary Synthesis of Anti- and Syn-Hydroxymethyl 1,3-Diols via Regioselective Ring Opening of TIPS-Protected 2,3-Epoxy Alcohols: Toward Polypropionate Fragments. [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. [Link]

-

Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information Facile Access to 1,3-Diketones by Gold(I)-Catalyzed Regioselective Hydration of Ynones. [Link]

Sources

Mass spectrometry fragmentation of 4-(2-Methyl-1,3-dithiolan-2-yl)phenol

An In-Depth Technical Guide to the Mass Spectrometric Fragmentation of 4-(2-Methyl-1,3-dithiolan-2-yl)phenol

Introduction

In the landscape of modern analytical chemistry, mass spectrometry (MS) stands as a cornerstone technique for the structural elucidation of organic molecules. Its unparalleled sensitivity and specificity make it an indispensable tool in pharmaceutical research, drug development, and metabolomics. This guide provides a detailed exploration of the mass spectrometric fragmentation behavior of 4-(2-Methyl-1,3-dithiolan-2-yl)phenol, a molecule possessing a unique combination of a phenolic ring and a dithiolane moiety. Understanding the fragmentation pathways of this compound is crucial for its unambiguous identification in complex matrices and for shedding light on the reactivity of related chemical structures.

This document is intended for researchers, scientists, and professionals in the field of drug development who possess a foundational understanding of mass spectrometry. We will delve into the mechanistic underpinnings of the fragmentation processes under both Electron Ionization (EI) and Electrospray Ionization (ESI), providing a predictive framework based on established chemical principles. The causality behind experimental choices and the interpretation of the resulting mass spectra will be emphasized to ensure a robust and self-validating analytical approach.

Molecular Structure and Functional Group Analysis

The target analyte, 4-(2-Methyl-1,3-dithiolan-2-yl)phenol, has a molecular weight of 212.3 g/mol and the chemical formula C₁₀H₁₂OS₂. Its structure is characterized by a phenol group linked to a 1,3-dithiolane ring at the 2-position, which also bears a methyl group. The presence of the acidic phenol, the sulfur-containing dithiolane ring, and the benzylic carbon creates multiple potential sites for ionization and subsequent fragmentation.

Electron Ionization (EI) Mass Spectrometry

Electron Ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and often complex fragmentation patterns. The interpretation of EI spectra relies on identifying the molecular ion (M⁺˙) and rationalizing the formation of fragment ions through characteristic bond cleavages.

Predicted EI Fragmentation Pathways

Upon electron impact, 4-(2-Methyl-1,3-dithiolan-2-yl)phenol is expected to form a molecular ion at m/z 212. The primary fragmentation pathways are anticipated to be driven by the stability of the resulting ions and neutral losses.

-

Alpha-Cleavage: The most favorable initial fragmentation is the cleavage of the C-C bond between the aromatic ring and the dithiolane ring (alpha-cleavage). This results in the formation of a highly stable benzylic cation. However, a more dominant alpha-cleavage is expected to be the loss of the methyl group from the dithiolane ring, leading to a stable sulfur-containing cation.

-

Dithiolane Ring Fragmentation: The dithiolane ring itself can undergo characteristic fragmentation. This can involve the loss of ethylene (C₂H₄) or thioformaldehyde (CH₂S).

-

Phenolic Group Fragmentation: The phenol moiety can lead to the loss of carbon monoxide (CO) from the aromatic ring, a common fragmentation pathway for phenols.

The following Graphviz diagram illustrates the predicted major fragmentation pathways under Electron Ionization.

Caption: Predicted EI fragmentation of 4-(2-Methyl-1,3-dithiolan-2-yl)phenol.

Summary of Predicted EI Fragment Ions

| m/z | Proposed Structure/Formula | Fragmentation Pathway |

| 212 | [C₁₀H₁₂OS₂]⁺˙ | Molecular Ion |

| 197 | [C₉H₉OS₂]⁺ | Loss of a methyl radical (•CH₃) |

| 107 | [C₇H₇O]⁺ | Cleavage of the dithiolane ring |

| 105 | [C₇H₅S]⁺ | Further fragmentation of the dithiolane fragment |

| 77 | [C₆H₅]⁺ | Loss of CO from the phenoxy cation |

Electrospray Ionization (ESI) Mass Spectrometry

Electrospray Ionization is a "soft" ionization technique that typically results in the formation of protonated molecules ([M+H]⁺) or deprotonated molecules ([M-H]⁻) with minimal fragmentation in the source. Tandem mass spectrometry (MS/MS) is then employed to induce and analyze fragmentation. Given the acidic nature of the phenolic proton, negative ion mode ESI is expected to be particularly sensitive.

Predicted ESI-MS/MS Fragmentation Pathways (Negative Ion Mode)

In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 211 will be the precursor ion for MS/MS analysis. The fragmentation will likely be initiated by charge-driven processes.

-

Loss of the Dithiolane Moiety: The most probable fragmentation will involve the cleavage of the bond between the phenol and the dithiolane ring, leading to the formation of the stable phenoxide anion.

-

Dithiolane Ring Opening: The dithiolane ring can open, followed by rearrangements and loss of neutral molecules.

The following Graphviz diagram illustrates the predicted major fragmentation pathways under negative ion ESI-MS/MS.

Caption: Predicted ESI-MS/MS fragmentation of deprotonated 4-(2-Methyl-1,3-dithiolan-2-yl)phenol.

Summary of Predicted ESI-MS/MS Fragment Ions (Negative Ion Mode)

| Precursor m/z | Product m/z | Proposed Structure/Formula of Product Ion | Neutral Loss |

| 211 | 93 | [C₆H₅O]⁻ (Phenoxide anion) | C₄H₈S₂ |

| 211 | 151 | [C₈H₇OS]⁻ | C₂H₄S |

Experimental Protocols

To acquire high-quality mass spectra for 4-(2-Methyl-1,3-dithiolan-2-yl)phenol, the following experimental setups are recommended.

Gas Chromatography-Mass Spectrometry (GC-MS) for EI

This protocol is designed for a standard GC-MS system equipped with an electron ionization source.

Workflow Diagram

Caption: Workflow for GC-MS analysis with Electron Ionization.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 1 mg of 4-(2-Methyl-1,3-dithiolan-2-yl)phenol in 1 mL of a volatile solvent such as dichloromethane (DCM). Further dilute this stock solution to a final concentration of 1-10 µg/mL.

-

GC Conditions:

-

Injector: Splitless mode at 250°C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.

-

Oven Temperature Program: Start at 50°C for 1 minute, then ramp to 280°C at a rate of 10°C/min, and hold at 280°C for 5 minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns.[1]

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-450.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for ESI

This protocol is designed for a standard LC-MS/MS system with an electrospray ionization source.

Workflow Diagram

Caption: Workflow for LC-MS/MS analysis with Electrospray Ionization.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 1 mg of 4-(2-Methyl-1,3-dithiolan-2-yl)phenol in 1 mL of a 50:50 mixture of Mobile Phase A and B. Further dilute to a final concentration of approximately 1 µg/mL.

-

LC Conditions:

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate.

-

-

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), negative ion mode. The use of ESI in negative mode is often more sensitive for phenolic compounds.[2]

-

Capillary Voltage: -3.5 kV.

-

Source Temperature: 120°C.

-

Desolvation Temperature: 350°C.

-

MS1: Scan from m/z 100 to 300 to identify the [M-H]⁻ precursor ion at m/z 211.

-

MS2: Select m/z 211 as the precursor ion and perform Collision-Induced Dissociation (CID) with argon as the collision gas. Optimize collision energy (typically 10-30 eV) to obtain a rich fragment ion spectrum.

-

Conclusion

The mass spectrometric fragmentation of 4-(2-Methyl-1,3-dithiolan-2-yl)phenol is predictable based on the fundamental principles of organic mass spectrometry. Under EI, fragmentation is expected to be dominated by alpha-cleavage and rearrangements of the dithiolane ring. In contrast, ESI-MS/MS in negative ion mode will likely yield simpler spectra, with fragmentation centered around the cleavage of the bond connecting the phenol and dithiolane moieties. The provided experimental protocols offer a robust starting point for the analysis of this compound and related structures. The combination of these predictive fragmentation patterns and optimized analytical methods provides a powerful toolkit for the confident identification and structural characterization of 4-(2-Methyl-1,3-dithiolan-2-yl)phenol in various scientific applications.

References

-

2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol . Acta Crystallographica Section E: Crystallographic Communications. [Link]

-

Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns . Chemistry LibreTexts. [Link]

-

Deceuninck, Y., et al. (2012). Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling . PubMed. [Link]

-

4-(1,3-DITHIOLAN-2-YL)PHENOL | C9H10OS2 . ATB (Automated Topology Builder). [Link]

-

Velázquez, A. M., et al. (2005). Synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol . Molbank. [Link]

-

Sparkman, O. D. (2012). Anatomy of an Ion's Fragmentation After Electron Ionization, Part II . Spectroscopy Online. [Link]

-

Adnan, S., et al. (2022). Synthesis and Characterization of Some Metal Complexes Derived from Azo Ligand of 4,4' Methylenedianiline and Resorcinol . Biomedicine and Chemical Sciences. [Link]

-

Liu, Y., et al. (2024). Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis . National Institutes of Health. [Link]

-

Sparkman, O. D. (2012). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I . LCGC International. [Link]

-

2-Methyl-1,3-dithiolane . PubChem. [Link]

-

Wang, M., et al. (2019). A Fragmentation Study on Four Oligostilbenes by Electrospray Tandem Mass Spectrometry . Natural Products and Bioprospecting. [Link]

-

Hudson, Z. M., et al. (2018). Synthesis and Characterization of 1,2-Dithiolane Modified Self-Assembling Peptides . Journal of Visualized Experiments. [Link]

-